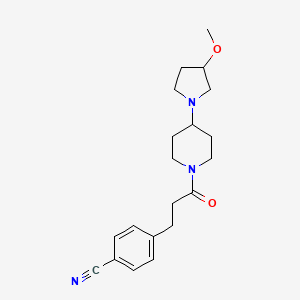

4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound that features a benzonitrile core substituted with a methoxypyrrolidine and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, nucleophilic substitution, and reductive amination .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations .

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxypyrrolidine group can be oxidized to form corresponding N-oxides.

Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyrrolidine group would yield N-oxides, while reduction of the nitrile group would produce primary amines .

Scientific Research Applications

4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in studies of receptor binding and enzyme inhibition, providing insights into biological pathways.

Mechanism of Action

The mechanism of action of 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxypyrrolidine and piperidine groups can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

- 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzamide

- 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzoic acid

- 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzylamine

Uniqueness

What sets 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a nitrile and a methoxypyrrolidine group allows for versatile chemical modifications and potential therapeutic applications .

Biological Activity

The compound 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a synthetic organic molecule that has attracted attention due to its potential biological activities. Its complex structure, comprising multiple heterocyclic rings, suggests various interactions within biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H23N3O2, with a molecular weight of approximately 289.37 g/mol. The structure includes a pyrrolidine ring, a piperidine ring, and a benzonitrile moiety, which contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C16H23N3O2 |

| Molecular Weight | 289.37 g/mol |

| CAS Number | 2309552-78-9 |

Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in inflammatory and immune responses. Specifically, it has been suggested that the compound acts as an inhibitor of toll-like receptors (TLRs), which are crucial in mediating immune responses. This inhibition could potentially lead to anti-inflammatory effects, making it a candidate for treating autoimmune diseases.

Neuroprotective Effects

Research into compounds with piperidine and pyrrolidine components has highlighted their neuroprotective capabilities. For example, certain derivatives have been shown to improve cognitive function in animal models by acting as muscarinic M1 receptor agonists . The potential for neuroprotection in the context of this compound warrants further investigation.

Study on Inhibitory Effects

A study examining the inhibitory effects of similar compounds on inflammatory pathways found that certain derivatives could significantly reduce pro-inflammatory cytokine production in vitro. This suggests that This compound may possess similar anti-inflammatory properties .

Clinical Implications

In a recent analysis of P2Y12 antagonists, researchers noted that novel compounds like those derived from this structural family could lead to advancements in cardiovascular therapies by enhancing platelet inhibition without significant side effects . This clinical relevance highlights the potential therapeutic applications of the compound.

Properties

IUPAC Name |

4-[3-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-25-19-10-13-23(15-19)18-8-11-22(12-9-18)20(24)7-6-16-2-4-17(14-21)5-3-16/h2-5,18-19H,6-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYRNMYIMYFCBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.